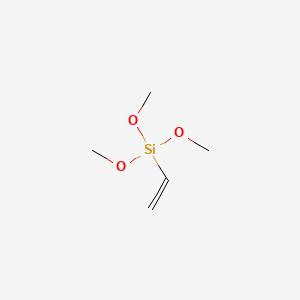

Vinyltrimethoxysilane

Description

Properties

IUPAC Name |

ethenyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSJNEHGWDZZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29382-69-2 | |

| Record name | Vinyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029240 | |

| Record name | Vinyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS] | |

| Record name | Silane, ethenyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxyvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2768-02-7 | |

| Record name | Vinyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxyvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethenyl(trimethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZIU135UES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core: An In-depth Technical Guide to the Hydrolysis Mechanism of Vinyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive elucidation of the hydrolysis mechanism of vinyltrimethoxysilane (VTMS), a critical process in the application of this versatile silane (B1218182) coupling agent. Understanding the kinetics and pathways of VTMS hydrolysis is paramount for controlling its reactivity, optimizing its performance in surface modification and polymer synthesis, and ensuring the reproducibility of experimental outcomes. This document details the underlying chemical principles, presents quantitative kinetic data, and provides explicit experimental protocols for monitoring the reaction.

The Core Reaction: Hydrolysis and Condensation

The fundamental reaction of this compound involves a two-stage process: hydrolysis followed by condensation.[1]

-

Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming vinylsilanetriol and releasing methanol (B129727) as a byproduct.[1]

-

Condensation: The newly formed, highly reactive silanol (B1196071) groups can then condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[1]

The overall transformation can be represented as follows:

Hydrolysis: CH₂=CH-Si(OCH₃)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3CH₃OH

Condensation: 2 CH₂=CH-Si(OH)₃ ⇌ (HO)₂Si(CH=CH₂)-O-Si(CH=CH₂)(OH)₂ + H₂O

The Signaling Pathway: Catalysis of Hydrolysis

The rate of VTMS hydrolysis is profoundly influenced by the pH of the reaction medium. The reaction is significantly slow under neutral conditions but is dramatically accelerated by either acid or base catalysis.[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis proceeds via a mechanism involving the protonation of a methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack by water on the silicon atom.

The step-by-step acid-catalyzed hydrolysis can be described as:

-

Protonation of the Methoxy Group: A proton (H⁺) from the acidic medium protonates the oxygen atom of one of the methoxy groups, increasing its electrophilicity.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient silicon atom. This forms a five-coordinate intermediate.

-

Leaving Group Departure: The protonated methoxy group departs as a neutral methanol molecule.

-

Deprotonation: The intermediate loses a proton to a water molecule, regenerating the acid catalyst and forming a silanol group.

Base-Catalyzed Mechanism

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism does not require the protonation of the leaving group.

The step-by-step base-catalyzed hydrolysis is as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate, negatively charged intermediate.

-

Leaving Group Departure: The intermediate expels a methoxide (B1231860) ion (CH₃O⁻).

-

Protonation of Methoxide: The highly basic methoxide ion abstracts a proton from a water molecule to form methanol. This step also regenerates the hydroxide catalyst.

Quantitative Analysis of Hydrolysis Kinetics

| Condition | pH Range | Apparent Rate Constant (k) | Reference |

| Neutral | ~7 | 1.3 x 10⁻⁶ M⁻¹s⁻¹ | [1] |

| Acidic | < 7 | Rate increases significantly (up to four orders of magnitude) | [1] |

| Basic | > 7 | Rate increases significantly (up to four orders of magnitude) | [1] |

Note: The rate constants in acidic and basic conditions are highly dependent on the specific pH and catalyst concentration. The values provided indicate the general magnitude of the rate increase.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be effectively monitored using various spectroscopic techniques. Detailed methodologies for two common approaches, ¹H NMR and ATR-FTIR spectroscopy, are provided below.

Monitoring by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to follow the disappearance of the methoxy protons of VTMS and the appearance of the methanol protons, allowing for a quantitative measure of the reaction progress.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to ensure miscibility and provide a lock signal.

-

In an NMR tube, combine the VTMS stock solution with a specific amount of D₂O (to avoid a large H₂O peak in the spectrum).

-

To study the effect of pH, add a catalytic amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD).

-

Include an internal standard with a known concentration and a resonance that does not overlap with other signals (e.g., tetramethylsilane (B1202638) - TMS, or 1,4-dioxane) for accurate quantification.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum immediately after mixing (t=0).

-

Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate (more frequent for catalyzed reactions).

-

Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.

-

-

Data Analysis:

-

Integrate the signal corresponding to the methoxy protons of VTMS (typically around 3.6 ppm) and the signal of the internal standard.

-

The concentration of VTMS at each time point can be calculated relative to the constant concentration of the internal standard.

-

Plot the concentration of VTMS versus time to determine the reaction rate and calculate the rate constant.

-

Monitoring by ATR-FTIR Spectroscopy

Principle: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for in-situ monitoring of the changes in vibrational modes associated with the hydrolysis reaction. The decrease in the intensity of Si-O-CH₃ bands and the appearance of Si-OH and O-H bands can be tracked over time.

Methodology:

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent like isopropanol (B130326) and water to ensure miscibility).

-

Place a small amount of this solution directly onto the ATR crystal.

-

Initiate the reaction by adding the desired catalyst (acid or base).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Record an initial spectrum of the reaction mixture immediately after the addition of the catalyst.

-

Collect spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the Si-O-CH₃ stretching band (around 1080 cm⁻¹).

-

Observe the increase in the broad absorbance band corresponding to the Si-OH stretching vibration (around 3200-3600 cm⁻¹) and the O-H stretching of methanol.

-

The relative concentration of VTMS can be determined by measuring the peak height or area of the Si-O-CH₃ band and normalizing it to an internal standard band if present, or by assuming a pseudo-first-order reaction and fitting the decay of the reactant peak.

-

Visualizing the Process

References

Spectroscopic Profile of Vinyltrimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of vinyltrimethoxysilane (VTMS), a versatile organosilane compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with standardized experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the vinyl and methoxy (B1213986) groups.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits a complex multiplet for the vinyl protons and a sharp singlet for the methoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH=CH ₂ (trans) | ~6.17 | Doublet of Doublets (dd) | J_trans = 20.8 Hz, J_gem = 4.0 Hz |

| -CH =CH₂ | ~6.05 | Doublet of Doublets (dd) | J_trans = 20.8 Hz, J_cis = 14.8 Hz |

| -CH=CH ₂ (cis) | ~5.88 | Doublet of Doublets (dd) | J_cis = 14.8 Hz, J_gem = 4.0 Hz |

| -Si(OCH ₃)₃ | ~3.58 | Singlet (s) | N/A |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in CDCl₃ shows two distinct signals for the vinyl carbons and one signal for the methoxy carbons.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H=CH₂ | ~136.4 |

| -CH=C H₂ | ~130.2 |

| -Si(OC H₃)₃ | ~50.4 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid this compound.[2][3][4]

Materials:

-

This compound (VTMS)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes and caps

-

Pasteur pipette

-

Small vial

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a sample gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment parameter set.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment parameter set (e.g., proton-decoupled).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A higher number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present in this compound.

IR Spectral Data

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to Si-O-C, C-H, and C=C bonds.[5][6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | =C-H stretch | Medium |

| ~2946 | C-H asymmetric stretch (in -OCH₃) | Strong |

| ~2842 | C-H symmetric stretch (in -OCH₃) | Strong |

| ~1600 | C=C stretch | Medium |

| ~1408 | C-H deformation (in vinyl group) | Medium |

| ~1193 | Si-O-C asymmetric stretch | Strong |

| ~1085 | Si-O-C symmetric stretch | Very Strong |

| ~960 | =C-H out-of-plane bend | Strong |

| ~812 | Si-C stretch | Medium |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.[8][9][10][11]

Materials:

-

This compound (VTMS)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Instrumentation:

-

FT-IR Spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Cleaning:

-

After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

ATR-FTIR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds, providing further structural information about this compound.

Raman Spectral Data

The FT-Raman spectrum of this compound shows characteristic bands for the vinyl and silane (B1218182) functionalities.[12]

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| ~3058 | =C-H stretch | Medium |

| ~2980 | C-H asymmetric stretch (in -OCH₃) | Strong |

| ~2915 | C-H symmetric stretch (in -OCH₃) | Strong |

| ~1604 | C=C stretch | Very Strong |

| ~1408 | C-H deformation (in vinyl group) | Medium |

| ~1275 | =C-H in-plane bend | Medium |

| ~700 | Si-O symmetric stretch | Medium |

| ~620 | Si-C stretch | Strong |

Experimental Protocol for FT-Raman Spectroscopy

This protocol describes the general procedure for obtaining an FT-Raman spectrum of a liquid sample like this compound.[13][14][15][16]

Materials:

-

This compound (VTMS)

-

NMR tube or glass vial

Instrumentation:

-

FT-Raman Spectrometer (e.g., with a Nd:YAG laser source at 1064 nm).

Procedure:

-

Sample Preparation:

-

Fill a clean NMR tube or a small glass vial with this compound to a sufficient depth for the laser to interact with the sample.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Adjust the sample position to maximize the Raman signal.

-

-

Data Acquisition:

-

Set the laser power to a level that does not cause sample heating or degradation (e.g., 100-300 mW).

-

Select an appropriate number of scans to be co-added for a good signal-to-noise ratio (e.g., 128 or more).

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum can be baseline corrected if necessary to remove any fluorescence background.

-

The peak positions and intensities can then be analyzed.

-

FT-Raman Experimental Workflow

References

- 1. This compound(2768-02-7) 13C NMR spectrum [chemicalbook.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound(2768-02-7) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. researchgate.net [researchgate.net]

- 13. mse.iastate.edu [mse.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. chem.purdue.edu [chem.purdue.edu]

A Comprehensive Technical Guide to the Safe Handling of Vinyltrimethoxysilane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for vinyltrimethoxysilane (VTMS) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities. This compound is a versatile chemical crosslinking agent and adhesion promoter, but its flammable and reactive nature necessitates careful handling.

Physicochemical and Toxicological Properties

A thorough understanding of the properties of this compound is fundamental to its safe use. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 2768-02-7 | [1][2] |

| Molecular Formula | C5H12O3Si | [1][3] |

| Molecular Weight | 148.24 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 123 °C (253.4 °F) | [4][5] |

| Melting Point | -97 °C (-142.6 °F) | [5] |

| Flash Point | 22 - 25.5 °C (71.6 - 77.9 °F) | [1][5] |

| Autoignition Temperature | 230 °C (446 °F) | [1][6] |

| Specific Gravity | 0.968 - 0.972 g/cm³ at 25 °C | [1][4][6] |

| Vapor Pressure | 11.9 hPa at 20 °C | [5] |

| Solubility | Decomposes in contact with water | [6] |

Table 2: Toxicological Data for this compound

| Route of Exposure | Species | Value | References |

| Oral (LD50) | Rat | 7340 µL/kg | [1] |

| Dermal (LD50) | Rabbit | 3360 µL/kg | [1] |

| Inhalation (LC50) | Rat | 2773 ppm (4h) or 16.8 mg/L (4h) | [1][7] |

| Eye Irritation | Rabbit | 500 mg/24H (Mild) | [1] |

| Skin Irritation | Rabbit | 500 mg/24H (Mild) | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include:

-

Flammable Liquid and Vapor: It is a flammable liquid with a low flash point.[1][3][4] Vapors can form explosive mixtures with air.[3][7]

-

Health Hazards: It is harmful if inhaled and may cause respiratory irritation.[1][4][8] It causes skin and serious eye irritation.[1][2][9] It may also cause an allergic skin reaction.[3]

-

Reactivity: It reacts with water, moisture, or protic solvents to generate methanol, which is also a hazardous substance.[1][9] This reaction can be accelerated by heat.[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6][9][10] A face shield should be worn when there is a risk of splashing.[10]

-

Skin Protection:

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][12] If exposure limits are likely to be exceeded, a NIOSH-certified organic vapor respirator with the appropriate cartridge should be used.[6][9]

Engineering Controls

-

Ventilation: Use only in a well-ventilated area with local exhaust ventilation to keep airborne concentrations low.[1][9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[1][7][13] Use explosion-proof electrical and lighting equipment.[4][13]

Handling Procedures

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][13]

-

Moisture: Avoid contact with water and moisture to prevent the release of methanol.[1][9]

-

Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[9]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][12]

-

Location: Store in a designated flammables storage area, away from heat and sources of ignition.[1][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and water.[1][9]

-

Inert Atmosphere: For long-term storage, storing under a nitrogen blanket is recommended to protect from moisture.[1]

Emergency Procedures

Prompt and correct response to emergencies is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes.[1][8][9] Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10][14]

-

Ventilate: Ensure the area is well-ventilated.[10]

-

Eliminate Ignition Sources: Remove all sources of ignition.[1][10]

-

Containment: Prevent the spill from spreading by using inert absorbent materials like vermiculite, sand, or earth.[1][14] Do not use combustible materials.

-

Cleanup: Wearing appropriate PPE, absorb the spilled material.[1] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[9][10]

-

Decontamination: Clean the spill area with soap and water.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7][9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may spread the fire.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Waste Disposal

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[1][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Visualized Protocols and Pathways

To further clarify the handling procedures and potential chemical reactions, the following diagrams are provided.

Caption: A typical laboratory workflow for the safe handling of this compound.

Caption: Decision-making workflow for responding to a this compound spill.

Caption: The hydrolysis reaction of this compound produces vinylsilanetriol and methanol.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chinacouplingagents.com [chinacouplingagents.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cfmats.com [cfmats.com]

- 5. This compound | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound (A-171)-GBXF SILICONES [en.gbxfsilicones.com]

- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Technical Guide to the Solubility of Vinyltrimethoxysilane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of vinyltrimethoxysilane (VTMS) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile organosilane coupling agent is crucial for its effective application in research, materials science, and pharmaceutical development. This document presents both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Physicochemical Properties and Solubility Profile

This compound (CAS No. 2768-02-7) is a bifunctional organosilane featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups. This dual functionality allows it to act as a molecular bridge between inorganic and organic materials. Its solubility is largely dictated by its molecular structure, which has both nonpolar (vinyl group) and polar (methoxy-silyl group) characteristics.

In the presence of water, this compound undergoes hydrolysis, a reaction that is catalyzed by both acids and bases. This reactivity, particularly with residual moisture in solvents, is a critical consideration when determining its solubility and preparing solutions.

Qualitative Solubility

This compound is generally characterized by its high solubility in a wide array of common organic solvents. Technical data sheets and chemical literature consistently describe it as being "soluble" or "miscible" in alcohols, ethers, ketones, and aromatic hydrocarbons.[1][2][3] Miscibility implies that it is soluble in all proportions. In contrast, its solubility in water is limited, and it is often described as "insoluble" or "slightly soluble".[1][3]

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound in organic solvents is not widely published. The term "miscible" is frequently used, suggesting complete solubility. For aqueous solutions, the data is more varied due to the compound's tendency to hydrolyze.

Below is a summary of the available quantitative and qualitative solubility data for this compound in various common laboratory solvents.

| Solvent Category | Solvent Name | IUPAC Name | Polarity Index | Solubility | Quantitative Data (at 20-25°C) | Citation |

| Water | Water | Water | 10.2 | Slightly Soluble / Hydrolyzes | 9.4 g/L | [4] |

| Conflicting modeled data exists | [5] | |||||

| Alcohols | Methanol | Methanol | 5.1 | Miscible | Not Available | [1][3] |

| Ethanol | Ethanol | 4.3 | Miscible | Not Available | [1][3] | |

| Isopropanol | Propan-2-ol | 3.9 | Miscible | Not Available | [1][3] | |

| Ketones | Acetone | Propan-2-one | 4.3 | Soluble | Not Available | [2][3] |

| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | Miscible | Not Available | [2] |

| Aromatic Hydrocarbons | Toluene | Toluene | 2.4 | Soluble | Not Available | [1][3] |

| Benzene | Benzene | 2.7 | Miscible | Not Available | [2] | |

| Alkanes | Gasoline | - | ~0.1 | Soluble | Not Available | [1] |

Note: The term "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Determining Solubility

Due to the moisture-sensitive nature of this compound, a carefully designed experimental protocol is required to obtain accurate solubility data, particularly in organic solvents. The following protocol is a modified version of the standard "shake-flask" method, adapted to minimize hydrolysis.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvents (e.g., methanol, ethanol, acetone, toluene) with low water content (<50 ppm)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

Syringe filters (0.2 µm, PTFE)

Procedure

-

Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried over molecular sieves to ensure minimal water content.

-

Sample Preparation (under inert atmosphere):

-

Place a known volume (e.g., 5 mL) of the anhydrous solvent into a pre-weighed glass vial.

-

Purge the vial with an inert gas (e.g., nitrogen) for 1-2 minutes to displace air and moisture.

-

Using a gas-tight syringe, add a small, precisely weighed amount of this compound to the vial.

-

Seal the vial immediately with the PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

Stir the mixture using a magnetic stirrer at a constant rate that ensures thorough mixing without creating a vortex.

-

Allow the mixture to equilibrate for a predetermined period (e.g., 24 hours). A preliminary study may be needed to determine the optimal equilibration time.

-

-

Phase Separation and Sampling (under inert atmosphere):

-

After equilibration, stop the stirring and allow any undissolved this compound to settle.

-

Visually inspect the solution for any undissolved droplets or a separate phase.

-

If a saturated solution with excess solute is present, carefully withdraw a sample from the supernatant using a gas-tight syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Immediately dilute the withdrawn sample with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

-

Repeat the experiment at least three times to ensure reproducibility.

-

Visualizations

Logical Relationship of this compound Solubility and Reactivity

The following diagram illustrates the factors influencing the solubility and stability of this compound in different solvent environments.

Caption: Factors influencing this compound's behavior in various solvents.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Step-by-step workflow for determining the solubility of this compound.

Conclusion

This compound exhibits high solubility in a broad range of common laboratory organic solvents, where it is often described as miscible. Its solubility in water is limited, and it readily undergoes hydrolysis. For applications requiring precise concentrations in organic media, it is recommended that researchers experimentally determine the solubility using a protocol that rigorously excludes moisture, such as the one detailed in this guide. The provided visualizations offer a clear framework for understanding the solubility behavior and the necessary experimental procedures. This comprehensive guide serves as a valuable resource for scientists and professionals working with this compound, enabling more informed and effective use of this important chemical compound.

References

- 1. Some Information about this compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. What Is this compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]

vinyltrimethoxysilane reaction with surface hydroxyl groups

An In-depth Technical Guide to the Surface Modification of Materials with Vinyltrimethoxysilane

Introduction

This compound (VTMS) is a bifunctional organosilane compound widely utilized in materials science for surface modification, adhesion promotion, and as a crosslinking agent.[1][2] Its chemical structure, featuring a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[1] The methoxy groups can hydrolyze to form silanol (B1196071) groups, which then covalently bond with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides.[1][3] Simultaneously, the vinyl group is available to polymerize or crosslink with an organic matrix.[2] This dual reactivity is fundamental to its efficacy in creating durable, functional interfaces, making it a subject of significant interest for researchers, scientists, and drug development professionals, particularly in fields requiring biocompatible coatings, functionalized nanoparticles, and robust composite materials.

Core Reaction Mechanism

The reaction of this compound with surface hydroxyl groups is predominantly a two-step process involving hydrolysis and condensation.[2][3]

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-OH) and methanol (B129727) as a byproduct.[1][4] This step is often catalyzed by an acid or a base to control the reaction rate.[5][6] Acidic conditions generally accelerate hydrolysis while slowing condensation.[7]

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two primary ways:

This process results in a thin, covalently bonded organosilane layer on the substrate, with the vinyl groups oriented away from the surface, ready for further functionalization or integration into a polymer matrix.

References

- 1. nbinno.com [nbinno.com]

- 2. Discover the Benefits of this compound: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]

- 3. The mechanism of action of this compound-IOTA [siliconematerial.net]

- 4. US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google Patents [patents.google.com]

- 5. Sol–Gel-Derived this compound (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Bifunctional Reactivity of Vinyltrimethoxysilane (VTMS): An In-depth Technical Guide

Vinyltrimethoxysilane (VTMS) is a versatile bifunctional organosilane that plays a crucial role in materials science, serving as a bridge between organic and inorganic materials. Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups, allows it to participate in a variety of chemical reactions, making it an invaluable component in the development of advanced materials for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the reactivity of the vinyl group in VTMS, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Dual Reactivity: A Tale of Two Functional Groups

The reactivity of VTMS is characterized by its two distinct functional moieties:

-

Vinyl Group (-CH=CH₂): This unsaturated organic group is susceptible to addition reactions, enabling VTMS to readily participate in polymerization processes. It can undergo radical polymerization to form homopolymers, copolymerize with a wide range of other vinyl monomers to introduce silane (B1218182) functionality into organic polymers, and participate in hydrosilylation reactions.[1][2]

-

Trimethoxysilyl Group (-Si(OCH₃)₃): The three methoxy groups are hydrolyzable in the presence of moisture, leading to the formation of reactive silanol (B1196071) groups (-SiOH). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like silica (B1680970), glass, and metal oxides, forming stable covalent Si-O-substrate bonds.[3] This functionality is key to its use as a coupling agent and for surface modification.

This dual nature allows VTMS to act as a molecular bridge, effectively coupling dissimilar materials and enhancing their interfacial adhesion and compatibility.[4][3]

Key Reactions of the Vinyl Group

The vinyl group of VTMS is the primary site for polymerization and other addition reactions. The following sections detail the most important of these reactions.

Radical Polymerization and Copolymerization

The carbon-carbon double bond in the vinyl group of VTMS can be readily cleaved by free radicals, initiating a chain-growth polymerization process.

Homopolymerization: VTMS can undergo bulk polymerization at elevated temperatures in the presence of a radical initiator, such as dicumyl peroxide (DCPO).[5] The resulting poly(this compound) is a silicon-containing polymer with a backbone of repeating vinyl units.

Copolymerization: VTMS can be copolymerized with a variety of other vinyl monomers to impart silane functionality and moisture-curable properties to the resulting copolymers. The reactivity of VTMS in copolymerization is dependent on the comonomer. The relative reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂).

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (VTMS) | r₂ | System Description |

| This compound (VTMS) | Vinyl Acetate (VAc) | 0 | 0.211 | In solution and bulk copolymerization, the VTMS radical does not add to another VTMS monomer. The VAc radical has a higher propensity to add to another VAc monomer than to VTMS. |

| This compound (VTMS) | Styrene (B11656) (St) | - | - | Emulsifier-free emulsion copolymerization has been demonstrated. The polymerization rate decreases with increasing VTMS concentration. |

| Vinyltriethoxysilane (VTES) | Styrene (St) | - | - | Copolymers have been synthesized via free-radical polymerization in toluene (B28343) with AIBN as the initiator.[3] |

| Vinyltrimethylsilane (VTMSi) | Methyl Methacrylate (B99206) (MMA) | - | - | Copolymers have been synthesized, but VTMSi does not readily homopolymerize under the experimental conditions.[1] |

| 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | TMSPM is more reactive than NVP in this copolymerization.[4] |

| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.1 ± 0.6 | 0.0087 ± 0.023 | MA is significantly more reactive than VAc.[6] |

Table 1: Reactivity Ratios for the Copolymerization of VTMS and Related Monomers. Note: A value of r > 1 indicates that the radical prefers to add its own monomer, while r < 1 indicates a preference for adding the other monomer.[7]

The kinetics of the radical polymerization of VTMS have been studied, providing valuable quantitative data.

| Parameter | Value | Conditions |

| Overall Activation Energy | 112 kJ/mol | Bulk polymerization with DCPO initiator.[5] |

| Initial Polymerization Rate (Rₚ) | Rₚ = k[DCPO]⁰·⁶[VTMS]¹·⁰ | At 120 °C.[5] |

| Apparent Propagation Rate Constant (kₚ) | 13 L/mol·s | At 120 °C, determined by ESR.[5] |

| Apparent Termination Rate Constant (kₜ) | 3.1 x 10⁴ L/mol·s | At 120 °C, determined by ESR.[5] |

Table 2: Kinetic Data for the Radical Polymerization of Trimethoxyvinylsilane (TMVS). [5]

Hydrosilylation

Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds and involves the addition of a Si-H bond across the double bond of the vinyl group.[8][9] This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[4][10][11] The most widely accepted mechanism for this reaction is the Chalk-Harrod mechanism.

The hydrosilylation of VTMS is a key reaction for the synthesis of various organosilicon compounds and for the crosslinking of silicone polymers.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving the vinyl group of VTMS.

Protocol 1: Free Radical Solution Copolymerization of Styrene and Vinyltriethoxysilane (VTES)

This protocol is adapted from the synthesis of poly(styrene-co-vinyltriethoxysilane) copolymers.[3]

Materials:

-

Styrene (St), 99%

-

Vinyltriethoxysilane (VTES), 97%

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Toluene

-

Methanol

Procedure:

-

In a reaction vessel, dissolve the desired molar ratio of styrene and VTES in toluene.

-

Add AIBN (0.1 wt% of total monomers) as the free radical initiator.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to 70 °C with constant stirring.

-

Allow the polymerization to proceed until a conversion of approximately 20% is reached.

-

Terminate the reaction by cooling the mixture to room temperature and adding an excess of methanol.

-

Recover the copolymer by filtration.

-

Purify the copolymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it in an excess of methanol. Repeat this process multiple times.

-

Dry the purified copolymer at 60 °C under reduced pressure for 48 hours.

Characterization:

-

¹H NMR: To confirm the incorporation of both monomers into the copolymer chain.

-

FTIR: To identify the characteristic functional groups of the copolymer.

-

GPC/SEC: To determine the molecular weight and molecular weight distribution of the copolymer.

Protocol 2: Platinum-Catalyzed Hydrosilylation using a Silica-Supported Karstedt-Type Catalyst

This protocol describes a heterogeneous catalysis approach for hydrosilylation.[4]

Materials:

-

Styrene

-

Silica-supported Karstedt-type Pt complex (prepared as described in the literature[4])

Procedure:

-

In a 5 mL reaction vessel, mix dimethylphenylsilane (3 mmol), styrene (3 mmol), and the silica-supported Karstedt-type catalyst (0.02 g).

-

Stir the mixture at 30 °C.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the hydrosilylation product can be isolated by fractional distillation.

Note: The catalyst can be recovered by filtration and reused.[4]

Protocol 3: Surface Modification of Silica with VTMS and Characterization

This protocol outlines the modification of a silica surface with VTMS and subsequent characterization of its hydrophobicity.[12]

Materials:

-

Silica (SiO₂) powder

-

This compound (VTMS)

-

Ammonia (B1221849) solution

-

Deionized water

Procedure:

-

Disperse a specific amount of SiO₂ powder in a mixture of ethanol and deionized water.

-

Adjust the pH of the suspension with ammonia solution.

-

Add a specific ratio of VTMS to the SiO₂ suspension (e.g., a VTMS/SiO₂ ratio of 10:1 by weight).[12]

-

Stir the mixture vigorously for a set period to allow for the hydrolysis of VTMS and its reaction with the silica surface.

-

Collect the modified silica powder by filtration or centrifugation.

-

Wash the powder thoroughly with ethanol to remove any unreacted VTMS.

-

Dry the modified silica powder in an oven.

Characterization:

-

Contact Angle Measurement: To assess the hydrophobicity of the modified silica surface. A static water contact angle of 154° has been reported for a VTMS/SiO₂ ratio of 10:1.[12]

-

FTIR Spectroscopy: To confirm the presence of organic functional groups from VTMS on the silica surface.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, carbon, and oxygen in the expected ratios for the grafted VTMS.

-

Scanning Electron Microscopy (SEM): To observe the morphology of the modified silica particles.

Visualizing the Reactivity of VTMS

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the vinyl group in VTMS.

Caption: Radical polymerization of VTMS.

Caption: Copolymerization of VTMS (M1) with a comonomer (M2).

Caption: Chalk-Harrod mechanism for hydrosilylation of VTMS.

Caption: Surface modification of an inorganic substrate with VTMS.

Conclusion

The reactivity of the vinyl group in this compound is a cornerstone of its utility in materials science. Its ability to participate in radical polymerization, copolymerization, and hydrosilylation reactions allows for the creation of a diverse range of functionalized polymers and hybrid materials. By understanding the underlying reaction mechanisms, kinetics, and experimental parameters, researchers can effectively harness the dual functionality of VTMS to design and synthesize advanced materials with tailored properties for a multitude of applications, from industrial coatings and adhesives to sophisticated drug delivery systems.

References

- 1. cjps.org [cjps.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scientificspectator.com [scientificspectator.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.tue.nl [pure.tue.nl]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qualitas1998.net [qualitas1998.net]

- 10. researchgate.net [researchgate.net]

- 11. Karstedt catalysts | Johnson Matthey [matthey.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyltrimethoxysilane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethoxysilane (VTMS), a bifunctional organosilane, is a versatile chemical compound widely utilized in research and various industrial applications. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as an effective coupling agent, crosslinking agent, and surface modifier.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of VTMS, detailed experimental protocols for their characterization, and a visualization of its key chemical transformations, serving as a vital resource for researchers and professionals in materials science, chemistry, and drug development.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, processing, and application. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C5H12O3Si | ||

| Molecular Weight | 148.23 | g/mol | |

| Appearance | Colorless, transparent liquid | ||

| Odor | Ester-like | ||

| Boiling Point | 123 | °C | at 101.3 kPa (760 mmHg)[3][4] |

| Melting Point | -97 | °C | [3] |

| Density | 0.968 | g/mL | at 25 °C[5] |

| Refractive Index | 1.392 | at 20 °C[6] | |

| Viscosity | 0.6 | cSt | |

| Flash Point | 22 - 25.5 | °C | [3][5] |

| Vapor Pressure | 11.9 | hPa | at 20 °C[3] |

| Solubility | Soluble in ethanol, isopropanol, benzene, toluene, and gasoline. Insoluble in water, but hydrolyzes. | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its two distinct reactive sites: the vinyl group and the trimethoxysilyl group.

Hydrolysis and Condensation: The methoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) (Si-OH) groups.[2] This reaction is the initial step in the application of VTMS as a coupling agent and for the formation of polysiloxane networks. The rate of hydrolysis is influenced by pH, with both acidic and basic conditions accelerating the process.[7] Following hydrolysis, the newly formed silanol groups can undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic materials, forming stable siloxane (Si-O-Si) or Si-O-substrate bonds.[2][8]

Polymerization: The vinyl group can participate in polymerization reactions, such as free-radical polymerization, allowing it to be incorporated into organic polymer chains.[8] This dual reactivity enables VTMS to act as a molecular bridge, chemically bonding organic polymers to inorganic fillers or substrates.[1]

Reactivity: VTMS is a flammable liquid and can form explosive mixtures with air.[9] It is sensitive to moisture and will slowly hydrolyze upon exposure to air.[4] It may react violently with strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocols

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method):

-

Fill a small test tube with 2-3 mL of this compound.

-

Place a sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10][11]

Density Measurement (Pycnometer Method):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Apply a few drops of this compound to the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Viscosity Measurement (Rotational Viscometer):

-

Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

-

Pour the sample into the viscometer's sample cup.

-

Immerse the spindle into the liquid to the marked level.

-

Allow the sample to reach thermal equilibrium.

-

Start the motor and record the torque reading once it has stabilized. The viscosity can be calculated from the torque reading, spindle geometry, and rotational speed. Standard methods such as ASTM D2196 can be followed.[9]

Analysis of Chemical Properties and Purity

Purity Determination by Gas Chromatography (GC):

-

Sample Preparation: Dilute a known amount of this compound in a suitable solvent (e.g., heptane).[6]

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate impurities.

-

-

Analysis: Inject the prepared sample into the GC. The purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.[7]

Monitoring Hydrolysis by NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or ethanol) under the desired pH conditions (neutral, acidic, or basic).[7][12]

-

NMR Spectroscopy: Acquire 1H and 29Si NMR spectra of the solution at different time intervals.

-

Analysis: Monitor the disappearance of the methoxy proton signal and the appearance of methanol (B129727) and silanol signals in the 1H NMR spectrum to follow the hydrolysis kinetics. The 29Si NMR spectra will show the evolution of different silicon species, from the starting alkoxysilane to various hydrolyzed and condensed products.[12][13]

FTIR Analysis of Hydrolysis and Condensation:

-

Sample Preparation: A thin film of this compound can be cast on an appropriate IR-transparent substrate (e.g., a silicon wafer).

-

FTIR Spectroscopy: Record the FTIR spectrum of the film over time as it is exposed to atmospheric moisture.

-

Analysis: Monitor the decrease in the intensity of the Si-O-C stretching bands and the appearance and growth of broad bands corresponding to Si-OH stretching and Si-O-Si stretching to follow the hydrolysis and condensation reactions.[14][15]

Signaling Pathways and Experimental Workflows

Hydrolysis and Condensation Pathway of this compound

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for Surface Modification of Glass Fibers

Caption: Workflow for surface modification of glass fibers using VTMS.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, essential for its effective use in research and development. The tabulated data offers a quick reference for its physical characteristics, while the description of its chemical reactivity highlights its versatility. The outlined experimental protocols provide a practical basis for the characterization and analysis of this important organosilane. The visualized pathways offer a clear understanding of its reaction mechanisms. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound for innovative material design and applications.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. intertekinform.com [intertekinform.com]

- 4. Page loading... [wap.guidechem.com]

- 5. store.astm.org [store.astm.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemquest.com [chemquest.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification Using Vinyltrimethoxysilane (VTMS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane that serves as a versatile molecule for surface modification.[1][2] Its utility stems from its dual reactivity: the trimethoxysilyl group can hydrolyze to form silanol (B1196071) groups that covalently bond with hydroxyl-rich inorganic surfaces, while the vinyl group is available for subsequent polymerization or "click" chemistry reactions.[1][2][3] This allows VTMS to act as a molecular bridge, coupling organic polymers to inorganic substrates, thereby enhancing adhesion, altering surface wettability, and providing a platform for further functionalization.[1][2] These properties make VTMS a valuable tool in the development of advanced materials for drug delivery, biomedical implants, and composite materials.[4][5]

Chemical Mechanism of Surface Modification

The surface modification process with VTMS typically proceeds in two main steps: hydrolysis and condensation.[1][3]

-

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of VTMS hydrolyze to form reactive silanol groups (-Si-OH).[1][3] This reaction can be catalyzed by acids or bases.[5]

-

Condensation: The newly formed silanol groups can then condense in two ways:

This process results in a durable silane (B1218182) layer on the substrate, with the vinyl groups oriented away from the surface, ready for further chemical reactions.

Experimental Protocols

The following are generalized protocols for the surface modification of common substrates using VTMS. Researchers should optimize parameters such as concentration, reaction time, and temperature for their specific application.

Protocol 1: Surface Modification of Silica (B1680970) Nanoparticles

This protocol is adapted for the functionalization of silica nanoparticles, a common application in drug delivery systems.[4]

Materials:

-

Silica nanoparticles

-

Anhydrous Toluene (B28343) or Ethanol (B145695)

-

This compound (VTMS)

-

Triethylamine (B128534) (optional, as a catalyst)[4]

-

Round-bottom flask

-

Stirring apparatus

-

Centrifuge

-

Vacuum oven

Procedure:

-

Dispersion: Disperse the silica nanoparticles in anhydrous toluene or ethanol within a round-bottom flask to create a suspension.

-

Silanization:

-

Reaction: Reflux the mixture with constant stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Washing:

-

Drying: Dry the modified nanoparticles in a vacuum oven to remove residual solvent.[4]

Protocol 2: Surface Modification of Planar Substrates (e.g., Glass, Silicon Wafers) via Sol-Gel Method

This protocol is suitable for creating a VTMS-based hybrid coating on planar substrates like titanium, and can be adapted for glass or silicon.[5]

Materials:

-

Substrate (e.g., titanium, glass slide)

-

This compound (VTMS)

-

Tetraethoxysilane (TEOS) - optional, for hybrid coatings[5]

-

Ethanol

-

Acetic acid (as a catalyst)[5]

-

Magnetic stirrer

-

Dip-coater or immersion setup

-

Desiccator

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate surface. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma cleaning or piranha etching to generate surface hydroxyl groups.

-

Sol Preparation:

-

Coating:

-

Drying and Curing:

-

Gently remove any excess solution from the edges with filter paper.[5]

-

Dry the coated samples under ambient laboratory conditions for 24-72 hours.[5] For some applications, a thermal curing step (e.g., 150°C for 15 minutes) may be employed to enhance cross-linking.[6]

-

Store the coated substrates in a desiccator.[5]

-

Experimental Workflow

The general workflow for a surface modification experiment using VTMS involves substrate preparation, the silanization reaction, and subsequent characterization to verify the modification.

Data Presentation

The success of surface modification with VTMS can be quantified by various analytical techniques. The following tables summarize typical data obtained from such experiments.

Table 1: Effect of Vinyl Functionalization on Mesoporous Silica Nanoparticles

This table illustrates how increasing the amount of VTMS during synthesis affects the physical properties of the resulting nanoparticles.[4]

| Sample ID | VTMS Volume (mL) | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |

| V00-MS | 0 | 1263 | 2.5 | 1.05 |

| V05-MS | 5 | 1098 | 2.4 | 0.98 |

| V10-MS | 10 | 987 | 2.3 | 0.89 |

| V15-MS | 15 | 883 | 2.2 | 0.81 |

Data adapted from a study on vinyl-functionalized mesoporous silica.[4]

Table 2: Physicochemical Properties of VTMS/TEOS Hybrid Coatings on Titanium

This table shows the properties of hybrid coatings created using a sol-gel method with different ratios of VTMS and TEOS.[5]

| Property | VTMS:TEOS Ratio 1:1 | VTMS:TEOS Ratio 1:3 | VTMS:TEOS Ratio 3:1 |

| Coating Thickness (µm) | 8 - 15 | 8 - 15 | 8 - 15 |

| Surface Roughness (Sa, µm) | ~ 0.3 | ~ 0.3 | ~ 0.3 |

| Adhesion | Strong | Strong | Strong |

| FTIR Confirmed Groups | CH₂, C=C, Si-O-Si, Si-OH, Si-O-Ti | CH₂, C=C, Si-O-Si, Si-OH, Si-O-Ti | CH₂, C=C, Si-O-Si, Si-OH, Si-O-Ti |

| Corrosion Resistance | Excellent | Good | Good |

Data compiled from a study on VTMS/TEOS hybrid coatings.[5]

Table 3: Water Contact Angle of VTES-Treated Polyester (B1180765) Fabric

This table demonstrates the effect of increasing vinyltriethoxysilane (B1683064) (a close analog of VTMS) concentration on the water repellency of polyester fabric.[6]

| VTES Concentration (% v/v) | Untreated Fabric Contact Angle (°) | Treated Fabric Contact Angle (°) |

| 10 | ~85 | > 90 |

| 20 | ~85 | > 110 |

| 30 | ~85 | > 120 |

| 40 | ~85 | > 130 |

Data adapted from a study on surface modification of polyester fabrics with vinyltriethoxysilane.[6]

Conclusion

This compound is a powerful and versatile reagent for the surface modification of a wide range of materials. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute their own surface functionalization experiments. Successful modification can be confirmed through various surface analysis techniques, and the resulting vinyl-functionalized surfaces offer a reactive handle for a multitude of subsequent applications, including the covalent attachment of therapeutic agents, polymers, and targeting ligands.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. Discover the Benefits of this compound: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]

- 3. The mechanism of action of this compound-IOTA [siliconematerial.net]

- 4. benchchem.com [benchchem.com]

- 5. Sol–Gel-Derived this compound (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

Application Notes and Protocols for Grafting Vinyltrimethoxysilane onto Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical grafting of vinyltrimethoxysilane (VTMS) onto various polymer backbones. The protocols outlined below are intended to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development who are interested in modifying polymer properties through silane (B1218182) grafting. This technique is widely employed to enhance characteristics such as thermal stability, mechanical strength, and adhesion, making it a valuable tool for creating advanced materials for a range of applications.

The following sections detail the reaction mechanisms, step-by-step experimental protocols for different polymer types, and methods for characterizing the resulting grafted polymers.

Reaction Mechanism and Signaling Pathway

The grafting of this compound onto a polymer backbone is typically initiated by a free radical mechanism. The process can be divided into three main stages: initiation, propagation (grafting), and subsequent moisture-curing (crosslinking).

Initiation: A free radical initiator, such as a peroxide, is thermally decomposed to generate primary radicals. These highly reactive species then abstract a hydrogen atom from the polymer backbone, creating a macroradical.

Propagation (Grafting): The polymer macroradical attacks the vinyl group of the this compound molecule, leading to the formation of a covalent bond and transferring the radical to the VTMS monomer. This process can continue, though the formation of short oligomeric grafts is less common than single unit grafting.

Moisture-Curing (Crosslinking): Following the grafting process, the pendant trimethoxysilyl groups are hydrolyzed in the presence of moisture to form silanol (B1196071) groups. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) crosslinks between polymer chains, resulting in a three-dimensional network.

Caption: Free radical grafting and subsequent moisture-curing of VTMS onto a polymer.

Experimental Protocols

This section provides detailed protocols for grafting VTMS onto three common types of polymers: polyethylene (B3416737) (melt grafting), polypropylene (B1209903) (melt grafting), and natural rubber (emulsion polymerization).

Melt Grafting of this compound onto Polyethylene (PE)

This protocol describes the solvent-free melt grafting of VTMS onto low-density polyethylene (LDPE) using a twin-screw extruder.

Materials:

-

Low-density polyethylene (LDPE) pellets

-

This compound (VTMS)

-

Dicumyl peroxide (DCP) or other suitable peroxide initiator

-

Antioxidant (e.g., Irganox 1010)

-

Acetone

-

Xylene

Equipment:

-

Twin-screw extruder with controllable temperature zones

-

Gravimetric or volumetric feeders

-

Strand pelletizer

-

Hot press

-

Soxhlet extraction apparatus

-

Vacuum oven

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectrometer

Procedure:

-

Premixing:

-

Thoroughly dry the LDPE pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

In a separate container, prepare a solution of the desired amount of VTMS and DCP initiator. The concentration of VTMS and DCP will influence the grafting degree (see Table 1).

-